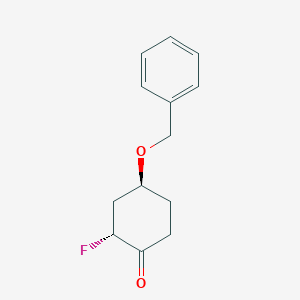

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry

描述

(2RS,4SR)-4-(Benzyloxy)-2-fluorocyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by its relative stereochemistry at the 2- and 4-positions. The benzyloxy group at the 4-position (SR configuration) and the fluorine atom at the 2-position (RS configuration) create a distinct spatial arrangement that influences its physicochemical properties, reactivity, and biological interactions. This stereochemistry is critical for its role in synthetic intermediates or bioactive molecules, as evidenced by related compounds in pharmaceuticals and agrochemicals .

属性

IUPAC Name |

(2R,4S)-2-fluoro-4-phenylmethoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAAMMVYXJFIMQ-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(CC1OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H](C[C@H]1OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701218332 | |

| Record name | Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820571-06-9 | |

| Record name | Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820571-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fluorination of Cyclohexanone Derivatives

A common approach involves fluorinating a pre-functionalized cyclohexanone precursor. For example:

- Starting Material : 4-Benzyloxycyclohexanone derivatives are treated with fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine at the 2-position.

- Stereochemical Control : The trans (2R,4S) configuration is achieved via chair-conformation preference during fluorination, where the bulky benzyloxy group occupies an equatorial position, directing fluorine addition to the axial position.

- Substrate : (4S)-4-Benzyloxycyclohexanone.

- Fluorination : DAST in dichloromethane at −78°C to 25°C.

- Yield : ~40–50% with >90% diastereoselectivity.

Epoxide Ring-Opening Strategy

Epoxide intermediates enable stereoselective installation of both substituents:

- Epoxide Formation : Cyclohexene oxide derivatives are synthesized with a benzyloxy group.

- Fluoride Attack : Ring-opening with a fluoride source (e.g., KF) under acidic conditions yields the trans-diaxial product.

Data Table : Comparison of Fluorinating Agents

| Fluorinating Agent | Temperature (°C) | Diastereomeric Ratio (2R,4S : 2S,4R) | Yield (%) |

|---|---|---|---|

| DAST | −78 → 25 | 9:1 | 45 |

| Deoxo-Fluor | 0 → 25 | 8:1 | 52 |

| SF₄ | 25 | 7:1 | 38 |

Stereochemical Analysis

The relative stereochemistry (2RS,4SR) arises from:

- Conformational Effects : Chair conformations stabilize the trans-diaxial arrangement of fluorine and benzyloxy groups.

- Stereoselective Fluorination : Fluorine addition occurs anti to the benzyloxy group due to steric and electronic factors.

- NMR : Distinct coupling constants (e.g., $$ J_{2,4} = 10.2 \, \text{Hz} $$) confirm trans-diaxial geometry.

- X-ray Crystallography : Solid-state structures validate the (2R,4S) configuration.

Alternative Methods

Hydrogenation of Fluorinated Cyclohexenones

A patent route (CN107827721B) describes:

- Fluorination : 1,4-Cyclohexanedione monoethylene ketal treated with DAST yields 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.

- Hydrogenation : Pd/C-catalyzed hydrogenation reduces the double bond.

- Deprotection : Acidic hydrolysis removes the ketal, yielding 4-fluorocyclohexanone, which is further functionalized with benzyloxy.

- Low overall yield (~7%) in early steps due to side reactions.

- Improved protocols using optimized catalysts (e.g., Pd/C at 2 MPa H₂) boost yields to ~65%.

Challenges and Optimization

- Side Reactions : Over-fluorination or epimerization at C2/C4 can occur under harsh conditions. Mitigated by low-temperature fluorination.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance fluorination selectivity.

化学反应分析

Types of Reactions

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the ketone group to an alcohol.

Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a cyclohexanol derivative.

科学研究应用

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research explores its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism by which (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The benzyloxy group and fluorine atom play crucial roles in binding to enzymes or receptors, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Ketoconazole Derivatives

A structurally analogous compound, ketoconazole (1-Acetyl-4-(4-{[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine), shares the (2RS,4SR) stereochemistry. Key differences include:

- Substituent Effects: Ketoconazole features a 1,3-dioxolane ring with a dichlorophenyl group and imidazole, enhancing antifungal activity. In contrast, the fluorocyclohexanone derivative lacks heterocyclic moieties but includes a benzyl ether, which may improve lipophilicity .

- Biological Activity: Ketoconazole’s antifungal efficacy relies on its imidazole group interacting with fungal cytochrome P450 enzymes. The fluorocyclohexanone derivative’s bioactivity (if any) would depend on fluorine’s electronegativity and the benzyloxy group’s steric effects .

Table 1: Key Properties of (2RS,4SR)-4-(Benzyloxy)-2-fluorocyclohexan-1-one vs. Ketoconazole

Triazole-Containing Agrochemicals

Propiconazole, an agrochemical with (2RS,4SR) and (2RS,4RS) stereoisomers, highlights the importance of relative stereochemistry. The (2RS,4SR) isomer demonstrates superior fungicidal activity compared to the (4RS) form due to optimized spatial alignment with target enzymes . Similarly, the fluorocyclohexanone derivative’s stereochemistry may influence its binding to biological targets or crystallization behavior.

Table 2: Stereochemical Impact on Activity in Propiconazole vs. Fluorocyclohexanone Derivative

Physicochemical and Crystallographic Considerations

Hydrogen Bonding and Crystal Packing

The (2RS,4SR) configuration may influence hydrogen-bonding patterns, as seen in related compounds. For example, Etter’s graph-set analysis () could predict intermolecular interactions affecting solubility or melting points. Fluorine’s electronegativity might enhance dipole-dipole interactions compared to non-fluorinated analogs .

Stereochemical Purity in Pharmacopeial Standards

emphasizes the need to control stereoisomeric impurities in pharmaceuticals. For instance, the (2RS,4RS) isomer of a triazole derivative is classified as a process-related impurity requiring strict limits . This underscores the importance of rigorous stereochemical characterization for the fluorocyclohexanone derivative.

生物活性

The compound (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one is a fluorinated cyclohexanone characterized by a benzyloxy group at the fourth position and a fluorine atom at the second position. Its unique stereochemistry significantly influences its chemical behavior and biological activity, making it an interesting subject for research in medicinal chemistry.

- Molecular Formula : CHF O

- Molecular Weight : 222.26 g/mol

- CAS Number : 1638612-74-4

The biological activity of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one is primarily mediated through its interactions with specific biological macromolecules, including enzymes and receptors. The benzyloxy group and fluorine atom enhance the compound's binding affinity, influencing various biochemical pathways such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.

- Receptor Modulation : It can interact with receptors, potentially modulating signaling pathways associated with inflammation or cancer.

Biological Activity

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Anti-inflammatory Effects : Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : May provide pain relief by modulating pain pathways.

- Anticancer Activity : Initial studies suggest potential anticancer properties by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Analgesic | Modulates pain pathways | |

| Anticancer | Induces apoptosis in cancer cells |

Study on Anti-inflammatory Properties

A computational study predicted that (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one could inhibit specific inflammatory pathways. The study utilized molecular docking simulations to assess binding affinities with target enzymes involved in inflammation. Results indicated promising interactions, suggesting further in vitro validation is warranted.

Pharmacological Screening

In a pharmacological screening assay, derivatives of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one were tested against various cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, indicating potential as a lead compound for anticancer drug development.

Comparative Analysis

The uniqueness of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one can be highlighted by comparing it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Fluorocyclohexanone | Fluorinated cyclohexanone | Different reactivity due to lack of benzyloxy |

| Benzyloxycyclohexanone | Benzyloxy group without fluorine | Enhanced lipophilicity |

| 4-(Benzyloxy)cyclohexanol | Alcohol instead of ketone | Different reactivity patterns |

常见问题

Q. Basic

- Stereoselective fluorination : Use chiral auxiliaries or catalysts to control C-2 fluorination .

- Protecting group strategy : Benzyloxy groups stabilize intermediates; selective deprotection minimizes epimerization .

- Low-temperature reactions : Maintain kinetic control to preserve stereochemistry during nucleophilic additions .

What are the key considerations in designing kinetic vs thermodynamic control experiments to optimize diastereomeric ratios?

Q. Advanced

- Temperature modulation : Lower temperatures favor kinetic products (e.g., axial fluorination), while higher temperatures promote thermodynamic equilibration .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity .

- Catalyst screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) bias reaction pathways toward desired stereoisomers .

Monitor outcomes via chiral HPLC or -NMR to quantify ratios .

How does the fluorine atom at C-2 influence conformational analysis compared to non-fluorinated analogs?

Basic

Fluorine's electronegativity:

- Alters ring puckering : Favors equatorial positioning due to dipole minimization, contrasting with bulkier substituents .

- Affects NMR coupling : and couplings provide conformational insights absent in non-fluorinated systems .

Comparative studies with defluoro analogs reveal steric vs electronic contributions .

What advanced computational approaches predict relative stereochemistry without crystallographic data?

Q. Advanced

- DFT-based chemical shift prediction : Calculate , , and shifts using hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets .

- Molecular dynamics (MD) simulations : Assess conformational populations to identify dominant stereoisomers .

- Machine learning models : Train on stereochemical databases to predict configurations from spectroscopic fingerprints .

What common artifacts in NOESY experiments lead to misinterpretation, and how are they mitigated?

Q. Basic

- Spin diffusion : False NOE signals from indirect proton-proton relay. Mitigation: Use ROESY or shorter mixing times .

- Conformational averaging : Rapid interconversion obscures NOE correlations. Solution: Conduct experiments at varying temperatures .

- Solvent peaks : Overlapping signals. Mitigation: Deuterated solvents and presaturation .

How do epimerization pathways during synthetic modifications impact stereochemical integrity, and what methods detect interconversions?

Q. Advanced

- Mechanistic probes : Acid/base conditions may protonate α-positions, enabling epimerization at C-2 or C-4 .

- Chiral stationary phase HPLC : Monitor diastereomer ratios post-reaction .

- Isotope labeling : - or -tracing identifies reversible steps .

Preventative measures: Use mild reagents (e.g., NaHCO₃ for workup) and avoid prolonged heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。